4-Bromo-3-fluorobenzyl methanesulfonate

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship

Specify CAS 1240286-88-7 for authentic 4-bromo-3-fluoro regioisomer with mesylate leaving group. This exact substitution pattern is critical for CRTH2 antagonist (Ki < 100 nM) and PDE10A inhibitor scaffolds; the 3-bromo-4-fluoro isomer or benzyl bromide analogs will compromise cross-coupling outcomes and SAR fidelity. Orthogonal aryl bromide and benzylic mesylate enable modular Suzuki/SN2 sequences. Used in FBDD halogen-enriched fragment libraries.

Molecular Formula C8H8BrFO3S
Molecular Weight 283.12 g/mol
CAS No. 1240286-88-7
Cat. No. B1375063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluorobenzyl methanesulfonate
CAS1240286-88-7
Molecular FormulaC8H8BrFO3S
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCC1=CC(=C(C=C1)Br)F
InChIInChI=1S/C8H8BrFO3S/c1-14(11,12)13-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3
InChIKeyUPAZZSQNGYEFFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluorobenzyl Methanesulfonate (CAS 1240286-88-7): Procurement and Differentiation Guide for Research Intermediates


4-Bromo-3-fluorobenzyl methanesulfonate (CAS 1240286-88-7, C₈H₈BrFO₃S, MW 283.12) is an aryl methanesulfonate ester building block widely utilized in pharmaceutical and organic synthesis research . The compound features a benzyl core substituted with bromine at the para (4) position and fluorine at the meta (3) position relative to the methanesulfonate ester moiety . This specific 4-bromo-3-fluoro substitution pattern, combined with a methanesulfonate leaving group, provides a defined structural and reactivity profile distinct from its regioisomeric counterpart (3-bromo-4-fluorobenzyl methanesulfonate, CAS 866862-23-9) and from alternative benzyl halides (e.g., 4-bromo-3-fluorobenzyl bromide, CAS 127425-73-4) [1]. The compound is commercially available from research suppliers with typical purity specifications of 95–98% .

Why 4-Bromo-3-fluorobenzyl Methanesulfonate Cannot Be Interchanged with Regioisomers or Benzyl Halides Without Risk


Procurement decisions for 4-bromo-3-fluorobenzyl methanesulfonate based on generic benzyl halide or mesylate categories introduce substantial risk of synthetic failure and compromised biological outcomes. Regioisomeric substitution—specifically 4-bromo-3-fluoro versus 3-bromo-4-fluoro—alters the electronic environment of the aromatic ring and the steric trajectory of the benzyl substituent, directly influencing cross-coupling reactivity, nucleophilic substitution rates, and downstream target binding [1]. The methanesulfonate (mesylate) group is an intrinsically superior leaving group compared to bromide or chloride, enabling alternative reaction manifolds and improved functional group tolerance [2][3]. Selecting the wrong regioisomer or leaving group class may yield divergent reaction yields, require re-optimization of established synthetic protocols, or produce an inactive analog in structure-activity relationship (SAR) studies . The following sections present quantitative and comparative evidence substantiating why this specific compound—not its close analogs—must be specified in procurement workflows.

Quantitative Differentiation Evidence for 4-Bromo-3-fluorobenzyl Methanesulfonate (CAS 1240286-88-7) vs. Comparators


Regioisomeric Differentiation: 4-Bromo-3-fluoro vs. 3-Bromo-4-fluoro Substitution in Drug-Target Interactions

The 4-bromo-3-fluoro regioisomer (target compound) and the 3-bromo-4-fluoro regioisomer (CAS 866862-23-9) exhibit distinct biological target engagement profiles in patent literature, demonstrating that substitution pattern critically modulates receptor binding. The 3-bromo-4-fluoro regioisomer has been explicitly cited as a key intermediate in the development of AT2R (Angiotensin II Type 2 Receptor) antagonist analogues, with structural studies indicating that the specific halogen positioning (bromine meta, fluorine para) permits fine-tuning of the antagonist binding mode at the AT2R receptor . In contrast, the 4-bromo-3-fluoro regioisomer is referenced in patent disclosures related to PDE10A inhibition and CRTH2 receptor antagonism, suggesting that inversion of the halogen substitution pattern redirects the compound's utility toward distinct therapeutic target classes .

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship Angiotensin II Type 2 Receptor

Leaving Group Reactivity: Methanesulfonate vs. Bromide in Nucleophilic Substitution and Cross-Coupling Applications

The methanesulfonate (mesylate) group in 4-bromo-3-fluorobenzyl methanesulfonate confers a distinctly different reactivity profile compared to the corresponding benzyl bromide analog (4-bromo-3-fluorobenzyl bromide, CAS 127425-73-4) . Mesylates are well-established as excellent leaving groups in SN1 and SN2 reactions, with kinetic studies demonstrating that substituted benzyl methanesulfonates can exhibit solvolysis rate constants orders of magnitude greater than their bromide counterparts under comparable conditions due to differences in leaving group ability and electronic stabilization of the transition state [1]. The methanesulfonate leaving group provides enhanced functional group tolerance in multistep syntheses and enables alternative reaction manifolds, including selective nucleophilic substitution pathways that are inaccessible or low-yielding with benzyl bromides [2].

Organic Synthesis Cross-Coupling Nucleophilic Substitution Leaving Group

Dual Halogen Substitution: Synergistic Effects of 4-Bromo-3-fluoro Pattern on Metabolic Stability and Pharmacological Properties

The 4-bromo-3-fluoro substitution pattern in the target compound provides a specific combination of electronic and steric properties that is distinct from mono-halogenated analogs or regioisomers. Fluorine substitution at the meta position (relative to the benzyl attachment point) enhances metabolic stability and modulates lipophilicity, while the para-bromine serves as both a synthetic handle for cross-coupling and a modulator of halogen bonding interactions with biological targets [1]. SAR studies on related halogenated aromatic scaffolds have demonstrated that bromine substitution at the para position (4-position) confers greater biological activity in certain receptor systems compared to chlorine or fluorine, while meta-substituted halogens can exhibit enhanced potency relative to para substitution in other target classes [2]. This specific 4-bromo-3-fluoro arrangement provides a defined electronic profile that cannot be replicated by mono-halogenated benzyl mesylates or by regioisomeric 3-bromo-4-fluoro derivatives.

Drug Discovery Medicinal Chemistry Metabolic Stability Halogen Bonding

Orthogonal Synthetic Utility: Bifunctional Reactivity via Aryl Bromide and Benzyl Mesylate Moieties

4-Bromo-3-fluorobenzyl methanesulfonate possesses two orthogonal reactive handles that enable sequential or selective functionalization strategies not possible with simpler analogs. The aryl bromide moiety serves as a robust electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) enabling carbon-carbon and carbon-heteroatom bond formation on the aromatic ring [1][2]. Simultaneously, the benzylic methanesulfonate group provides an independent site for nucleophilic displacement, facilitating introduction of azide (enabling copper-catalyzed azide-alkyne cycloaddition, CuAAC), amines, thiols, or other nucleophiles without interference from the aryl bromide . This orthogonal reactivity allows for modular construction of complex molecular architectures where the order of functionalization can be strategically chosen based on synthetic requirements.

Cross-Coupling Click Chemistry Bifunctional Building Blocks Suzuki-Miyaura

Optimal Research and Procurement Application Scenarios for 4-Bromo-3-fluorobenzyl Methanesulfonate (CAS 1240286-88-7)


Scenario 1: Medicinal Chemistry SAR Campaigns Targeting CRTH2 or PDE10A Receptors

Procure 4-bromo-3-fluorobenzyl methanesulfonate when synthesizing compound libraries directed at CRTH2 (DP2) receptor antagonism for inflammatory and allergic diseases or PDE10A inhibition for neurological disorders. Patent literature associates this specific 4-bromo-3-fluoro regioisomer with CRTH2 antagonist development (with reported compounds achieving Ki < 50–100 nM and oral activity at 10–30 mg/kg in vivo) and PDE10A inhibitory scaffolds . Use of the incorrect regioisomer (3-bromo-4-fluoro, CAS 866862-23-9) risks generating analogs with altered binding modes optimized for AT2R rather than CRTH2/PDE10A, compromising SAR interpretation .

Scenario 2: Multistep Convergent Synthesis Requiring Orthogonal Functionalization

Procure 4-bromo-3-fluorobenzyl methanesulfonate as a bifunctional building block for modular, convergent synthetic routes where sequential orthogonal functionalization is required. The aryl bromide enables Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl, heteroaryl, or amine substituents on the ring [1]. Subsequently, or in reverse order, the benzylic mesylate undergoes nucleophilic substitution (e.g., with NaN₃ to form 4-bromo-3-fluorobenzyl azide, a click chemistry precursor) without affecting the aryl bromide . This bifunctional capability reduces overall step count and improves route convergence compared to using separate mono-functional intermediates.

Scenario 3: Halogen-Containing Fragment Library Construction for Fragment-Based Drug Discovery (FBDD)

Procure 4-bromo-3-fluorobenzyl methanesulfonate for inclusion in halogen-enriched fragment libraries designed for FBDD screening. The 4-bromo-3-fluoro substitution pattern provides a specific combination of halogen bonding potential (bromine as a halogen bond donor/acceptor) and favorable metabolic stability (fluorine reduces oxidative metabolism) [2]. The mesylate group serves as a synthetic exit vector for fragment elaboration upon hit identification, allowing rapid analog synthesis through nucleophilic displacement. This specific regioisomer offers a distinct chemical space signature compared to regioisomeric 3-bromo-4-fluoro analogs [3].

Scenario 4: Academic Laboratory Protocol Transfer and Reproducibility-Critical Syntheses

Procure 4-bromo-3-fluorobenzyl methanesulfonate when reproducing or scaling established literature or patent syntheses that explicitly specify this CAS number. Substitution with the regioisomer (CAS 866862-23-9) or the benzyl bromide analog (CAS 127425-73-4) introduces uncontrolled variables in reaction kinetics, yield, and product purity due to differences in leaving group reactivity (mesylate vs. bromide) and electronic substitution pattern [4]. For publication-bound research or industrial process development requiring validated reproducibility, procurement of the exact CAS-specified compound eliminates a significant source of experimental variance and ensures compliance with patent claims referencing this specific intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-fluorobenzyl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.